Cas no 1805963-24-9 (Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C11H11BrClF2NO2/c1-2-18-10(17)4-8-7(5-13)6(11(14)15)3-9(12)16-8/h3,11H,2,4-5H2,1H3
- InChI Key: ZAXNMSZYOHYVTF-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(F)F)=C(CCl)C(CC(=O)OCC)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 284
- XLogP3: 3.1
- Topological Polar Surface Area: 39.2
Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052003-1g |
Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate |
1805963-24-9 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate Related Literature
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1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate
Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate: A Comprehensive Overview
Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate, with CAS No. 1805963-24-9, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, making it a valuable substrate for various synthetic and analytical applications. The presence of a bromine atom at the 6-position, a chloromethyl group at the 3-position, and a difluoromethyl group at the 4-position introduces unique electronic and steric properties to the molecule, which are crucial for its reactivity and potential applications.
The synthesis of Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate involves a series of carefully designed reactions that highlight the importance of precise control over reaction conditions. Recent advancements in asymmetric synthesis have enabled researchers to construct this compound with high enantiomeric purity, which is essential for its use in drug discovery programs. The acetate group at the 2-position of the pyridine ring plays a pivotal role in stabilizing the molecule's conformation, thereby influencing its reactivity in subsequent transformations.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate can be effectively utilized in the construction of heterocyclic frameworks, which are integral to many pharmacologically active agents. For instance, recent studies have shown that this compound can serve as a precursor for the synthesis of antiviral agents, where its brominated structure contributes to enhanced binding affinity with viral proteins.
In addition to its role in drug discovery, Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate has also found applications in the field of catalysis. The presence of electron-withdrawing groups such as bromine and difluoromethyl enhances the molecule's ability to act as a ligand in transition metal-catalyzed reactions. This property has been exploited in the development of novel catalysts for olefin metathesis and cross-coupling reactions, which are critical processes in organic synthesis.
The structural complexity of Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate makes it an ideal candidate for studying various chemical transformations under different reaction conditions. Recent investigations have focused on understanding its reactivity under photochemical conditions, where it has been shown to undergo [4+2] cycloaddition reactions with dienes to form bicyclic structures. These studies not only provide insights into the molecule's electronic properties but also open new avenues for its use in constructing complex natural product analogs.
In conclusion, Ethyl 6-bromo-3-(chloromethyl)-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805963-24-9) stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and reactivity make it an indispensable tool for researchers working in drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new applications and synthetic strategies for this compound, its significance in the chemical sciences is expected to grow further.
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